2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid is a chemical compound with the molecular formula C14H11BrClNO2 and a molecular weight of 340.60 g/mol . . This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with an amino and acetic acid functional group.
Vorbereitungsmethoden
The synthesis of 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid involves several steps, typically starting with the bromination and chlorination of a phenyl ring. The amino group is introduced through a substitution reaction, followed by the addition of the acetic acid moiety. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine or chlorine atoms.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize the reaction yields . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway . By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-(2-bromo-6-chlorophenyl)acetic acid can be compared with other similar compounds, such as:
Diclofenac: Both compounds share structural similarities and exhibit anti-inflammatory properties.
2-(2,6-Dichlorophenyl)amino]benzeneacetic acid: This compound also shares a similar structure but lacks the bromine atom, which may influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its pharmacokinetic and pharmacodynamic properties .
Eigenschaften
Molekularformel |
C8H7BrClNO2 |
---|---|
Molekulargewicht |
264.50 g/mol |
IUPAC-Name |
2-amino-2-(2-bromo-6-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI-Schlüssel |
LFNZVSDQLGYYIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.